molecular formula C22H30Cl2N10.2C6H12O7<br>C34H54Cl2N10O14 B1668725 CHLORHEXIDINE DIGLUCONATE CAS No. 18472-51-0

CHLORHEXIDINE DIGLUCONATE

Número de catálogo: B1668725
Número CAS: 18472-51-0
Peso molecular: 897.8 g/mol
Clave InChI: YZIYKJHYYHPJIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHLORHEXIDINE DIGLUCONATE is a broad-spectrum antimicrobial agent widely used as a disinfectant and antiseptic. It is effective against a range of microorganisms, including bacteria, yeasts, and viruses. The compound is commonly used in healthcare settings for skin disinfection before surgery, cleaning wounds, and preventing dental plaque. It is also used in various formulations such as solutions, gels, and impregnated medical devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CHLORHEXIDINE DIGLUCONATE is synthesized through a multi-step process involving the reaction of 1,6-dichlorohexane with 4-chlorophenylbiguanide. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions. The resulting product is then purified and converted into its gluconate salt form by reacting with gluconic acid .

Industrial Production Methods

Industrial production of chlorhexidine gluconate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is then formulated into various products such as antiseptic solutions, mouthwashes, and wound dressings .

Análisis De Reacciones Químicas

Types of Reactions

CHLORHEXIDINE DIGLUCONATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorhexidine derivatives with altered antimicrobial properties .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Chlorhexidine digluconate exhibits strong antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. This property makes it particularly useful in clinical settings for preventing infections.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 4 mg/L
Escherichia coli4 - 8 mg/L
Pseudomonas aeruginosa2 - 16 mg/L
Candida albicans1 - 4 mg/L

Dental Applications

In dentistry, this compound is commonly used as an oral rinse to reduce plaque formation and gingivitis. It is effective in maintaining oral hygiene, especially in patients with periodontal disease. Studies show that chlorhexidine mouth rinses can significantly decrease the levels of oral pathogens.

Case Study: Efficacy in Periodontal Treatment

A clinical study evaluated the effect of this compound mouth rinses on patients undergoing periodontal therapy. Results indicated a significant reduction in probing depth and clinical attachment loss after six months of treatment, highlighting its role in improving periodontal health .

Surgical Applications

This compound is frequently employed as a surgical scrub and skin disinfectant due to its rapid action and residual antimicrobial effects. It is used preoperatively to reduce the risk of surgical site infections.

Case Study: Impact on Surgical Site Infections

A randomized controlled trial assessed the effectiveness of this compound versus povidone-iodine for surgical site preparation. The study found that chlorhexidine significantly reduced the incidence of postoperative infections compared to povidone-iodine .

Veterinary Medicine

In veterinary practice, this compound is utilized for treating skin infections and as a disinfectant for surgical instruments. Its application in veterinary dermatology has shown promising results in managing conditions like pyoderma.

Case Study: Treatment of Canine Pyoderma

A study investigated the effectiveness of a combined protocol using a 4% this compound shampoo and solution for treating superficial pyoderma in dogs. The results demonstrated significant improvement in clinical signs and microbial reduction .

Wound Care

This compound is also used in wound care management due to its ability to prevent infection and promote healing. It can be applied topically or incorporated into wound dressings.

Research Findings on Wound Healing

A study explored the effects of this compound on early wound healing in human subjects. Findings suggested that its application led to improved healing rates and reduced bacterial colonization at the wound site .

Mecanismo De Acción

CHLORHEXIDINE DIGLUCONATE exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged chlorhexidine molecule binds to the negatively charged phosphate groups on microbial cell surfaces, causing membrane disruption and leakage of intracellular contents. This leads to cell death. The compound also interferes with the cytoplasmic membrane, causing precipitation of cytoplasmic components .

Comparación Con Compuestos Similares

Similar Compounds

  • Chlorhexidine diacetate
  • Chlorhexidine dihydrochloride
  • Chlorhexidine dihydrobromide
  • Triclosan
  • Povidone-iodine

Uniqueness

CHLORHEXIDINE DIGLUCONATE is unique due to its broad-spectrum antimicrobial activity, high efficacy, and stability over a wide pH range. Unlike other antiseptics, it has a prolonged residual effect, making it highly effective in preventing infections over extended periods .

Actividad Biológica

Chlorhexidine digluconate (CHX) is a widely used antiseptic with significant biological activity, particularly in wound management, oral hygiene, and infection control. This article explores its mechanisms of action, effectiveness, cytotoxicity, and clinical applications based on diverse research findings.

This compound possesses both bactericidal and bacteriostatic properties. At higher concentrations (greater than 0.1%), CHX disrupts bacterial cell membranes, leading to cell lysis and death. Conversely, at lower concentrations (0.02–0.06%), it inhibits bacterial growth without killing the cells, effectively preventing colonization on surfaces such as teeth and skin .

  • Bactericidal Action : High concentrations cause irreversible damage to the bacterial cell membrane, resulting in coagulation of cytoplasmic components.
  • Bacteriostatic Action : Lower concentrations alter the cell membrane's integrity, increasing permeability and causing leakage of intracellular components .

Cytotoxicity

While effective against a range of microorganisms, CHX exhibits cytotoxic effects on human cells, particularly fibroblasts and keratinocytes. In vitro studies have shown that concentrations as low as 0.05% can lead to cell death within 24 hours . Notably:

  • Fibroblast Proliferation : Exposure to 0.0032% CHX significantly reduces fibroblast proliferation (p=0.05), while a lower concentration (0.0004%) can enhance it by 16% .
  • Wound Healing : A study indicated that CHX promotes a scar wound healing response by increasing collagen deposition and myofibroblast differentiation in gingival tissue after surgical procedures .

Wound Management

CHX is commonly employed in wound care due to its ability to reduce bacterial load. However, evidence suggests that its effectiveness may be limited by its cytotoxicity to fibroblasts necessary for wound healing . Its application in surgical settings has been scrutinized due to reports of adverse events such as anaphylaxis and respiratory distress following exposure or ingestion .

Oral Hygiene

In dentistry, CHX is regarded as the "gold standard" for managing plaque and gingivitis. Rinsing with CHX significantly reduces plaque accumulation by approximately 60% and gingivitis severity by 50-80% after consistent use over several weeks . The sustained release from oral surfaces contributes to its long-lasting effects.

Study TypeFindings
Randomized Controlled TrialsReduction in gingival index by 0.21 after 4-6 weeks of CHX use compared to placebo
Longitudinal StudiesSignificant decrease in microbial diversity in supragingival plaque following CHX treatment; recovery was not observed even after four weeks post-treatment

Case Studies

Several case studies highlight the practical applications of CHX:

  • Mouth Ulcer Treatment : A study involving pediatric patients demonstrated the efficacy of 2% CHX gauze in alleviating pain associated with oral ulcers .
  • Post-Surgical Care : Research on post-surgical patients indicated that CHX mouth rinses not only reduced bacterial load but also improved healing outcomes through enhanced collagen deposition and reduced inflammation markers .

Safety Profile

Despite its benefits, CHX is associated with potential side effects, including skin irritation and ocular toxicity upon exposure . Reports of serious adverse reactions necessitate caution during use:

  • Anaphylaxis Incidence : A retrospective study noted a low incidence rate of anaphylactic reactions related to CHX among perioperative patients (0.66/100,000 over five years) .

Q & A

Basic Research Questions

Q. What are the standard methodological considerations for evaluating the antimicrobial efficacy of chlorhexidine digluconate (CHG) in vitro?

  • Methodological Answer : Studies should use standardized protocols, such as broth microdilution assays or time-kill curves, to determine minimum inhibitory concentrations (MICs). Key factors include:

  • Concentration gradients : Testing across clinically relevant doses (e.g., 0.05% to 0.2%) to establish dose-response relationships .
  • Control groups : Including positive controls (e.g., other antiseptics like triclosan) and negative controls (e.g., sterile saline) .
  • Exposure time : Standardizing immersion periods (e.g., 24 hours for biofilm disruption studies) to ensure reproducibility .

Q. How is this compound quantified in experimental solutions, and what validation methods are recommended?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for CHG quantification. Validation requires:

  • Calibration curves : Linear ranges covering expected concentrations (e.g., 0.1–10 µg/mL) .
  • Recovery studies : Spiking samples with known CHG amounts to assess accuracy (target: ≥90% recovery) .
  • Stability testing : Monitoring degradation under varying pH and temperature conditions .

Q. What experimental designs are optimal for assessing CHG-induced material interactions, such as composite resin discoloration?

  • Methodological Answer : Use a pre-test/post-test control group design with:

  • Sample preparation : Fabricating composite resin discs (e.g., 10 mm diameter) and polishing to simulate clinical surfaces .
  • Immersion protocols : Soaking samples in CHG solutions (e.g., 0.12%) for clinically relevant durations (e.g., 24 hours) .
  • Colorimetric analysis : Employing a chromameter to measure ΔE values (color change) with CIELab standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on CHG’s biofilm disruption efficacy across microbial strains?

  • Methodological Answer : Conduct comparative studies with:

  • Strain-specific analysis : Testing CHG against biofilms of Staphylococcus aureus, Candida albicans, and polymicrobial communities .
  • Genetic profiling : Using RNA sequencing to identify CHG-responsive genes influencing biofilm resilience .
  • Synergistic agents : Combining CHG with EDTA or ethanol to enhance penetration .

Q. What advanced techniques elucidate the mechanism of CHG’s interaction with bacterial cell membranes?

  • Methodological Answer : Combine biophysical and imaging methods:

  • Fluorescence microscopy : Using membrane-specific dyes (e.g., DiBAC4) to visualize depolarization .
  • Atomic force microscopy (AFM) : Mapping membrane roughness changes post-CHG exposure .
  • Zeta potential analysis : Measuring surface charge alterations to infer cationic disruption mechanisms .

Q. How should researchers address variability in CHG’s cytotoxicity across eukaryotic cell lines?

  • Methodological Answer : Standardize assays by:

  • Cell line selection : Comparing primary human fibroblasts, keratinocytes, and immortalized lines (e.g., HaCaT) .
  • Exposure parameters : Limiting CHG contact to <1 hour for acute toxicity studies vs. chronic low-dose models .
  • Endpoint assays : Combining MTT for viability and LDH release for membrane integrity .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on CHG’s efficacy against Gram-negative bacteria?

  • Methodological Answer : Discrepancies arise from:

  • Biofilm maturity : Older biofilms (>72 hours) exhibit reduced CHG susceptibility due to extracellular matrix density .
  • Solution pH : Alkaline conditions (pH >8) enhance CHG’s cationic activity, while acidic environments reduce stability .
  • Resistance mechanisms : Efflux pump overexpression (e.g., Pseudomonas aeruginosa MexAB-OprM) requires genomic validation .

Q. How can meta-analyses reconcile divergent findings on CHG’s role in wound healing?

  • Methodological Answer : Apply PRISMA guidelines to:

  • Inclusion criteria : Prioritize randomized controlled trials (RCTs) with standardized CHG concentrations (e.g., 0.05% vs. 0.2%) .
  • Heterogeneity assessment : Use I² statistics to quantify variability due to study design or population differences .
  • Subgroup analysis : Stratify by wound type (e.g., surgical vs. chronic ulcers) to identify context-dependent efficacy .

Q. Tables for Key Findings

Study Focus Key Parameter Result Reference
Discoloration of compositesΔE after 24h CHG exposureΔE = 5.2 (significant vs. control ΔE = 1.3)
Antimicrobial adherenceMicrobial reduction (%)CHG: 98%; Camellia sinensis: 95%
Cytotoxicity in fibroblastsIC50 (0.12% CHG)76% viability after 1h exposure

Propiedades

IUPAC Name

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYKJHYYHPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54Cl2N10O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-51-0
Record name D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHLORHEXIDINE DIGLUCONATE
Reactant of Route 2
Reactant of Route 2
CHLORHEXIDINE DIGLUCONATE
Reactant of Route 3
Reactant of Route 3
CHLORHEXIDINE DIGLUCONATE
Reactant of Route 4
CHLORHEXIDINE DIGLUCONATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CHLORHEXIDINE DIGLUCONATE
Reactant of Route 6
CHLORHEXIDINE DIGLUCONATE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.